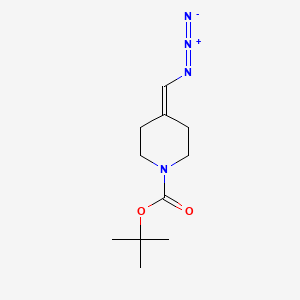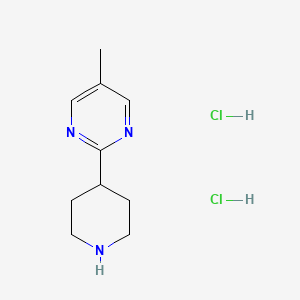![molecular formula C10H14O B13454215 Dispiro[3.1.3^{6}.1^{4}]decan-1-one](/img/structure/B13454215.png)
Dispiro[3.1.3^{6}.1^{4}]decan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dispiro[3.1.3{6}.1{4}]decan-1-one is a unique organic compound characterized by its distinctive spirocyclic structure. This compound features two spiro-connected cyclopropane rings fused to a central decane framework, with a ketone functional group at the first position. The spirocyclic nature of Dispiro[3.1.3{6}.1{4}]decan-1-one imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[3.1.3{6}.1{4}]decan-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropane derivatives with suitable reagents can lead to the formation of the spirocyclic structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of Dispiro[3.1.3{6}.1{4}]decan-1-one may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to obtain high-purity Dispiro[3.1.3{6}.1{4}]decan-1-one suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Dispiro[3.1.3{6}.1{4}]decan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The spirocyclic structure can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Dispiro[3.1.3{6}.1{4}]decan-1-one can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the spirocyclic framework .
Applications De Recherche Scientifique
Dispiro[3.1.3{6}.1{4}]decan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a model compound for studying spirocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mécanisme D'action
The mechanism of action of Dispiro[3.1.3{6}.1{4}]decan-1-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The ketone functional group can participate in various chemical interactions, such as hydrogen bonding and nucleophilic attacks, influencing the compound’s biological and chemical effects .
Comparaison Avec Des Composés Similaires
Dispiro[3.1.3{6}.1{4}]decan-1-one can be compared with other spirocyclic compounds, such as:
- Dispiro[3.1.3{6}.1{4}]decan-2-ol : Similar structure but with an alcohol functional group instead of a ketone.
- Dispiro[3.1.3{6}.1{4}]decan-2-ylmethanethiol : Contains a thiol group, offering different reactivity and applications.
- Dispiro[cyclopropane-1,10′-tricyclo[5.2.1.0~2,6~]decane-3′,1″-cyclopropane]-4′,8′-diene : Features additional cyclopropane rings and diene functionality, providing unique chemical properties .
Dispiro[3.1.3{6}.1
Propriétés
Formule moléculaire |
C10H14O |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
dispiro[3.1.36.14]decan-9-one |
InChI |
InChI=1S/C10H14O/c11-8-2-5-10(8)6-9(7-10)3-1-4-9/h1-7H2 |
Clé InChI |
CGFDQKHLCVRTLR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CC3(C2)CCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13454132.png)
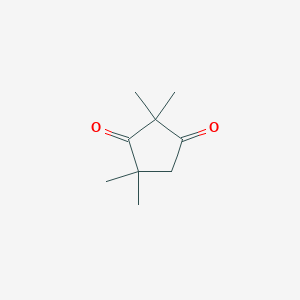
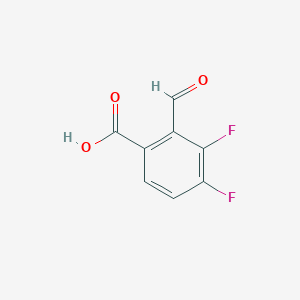
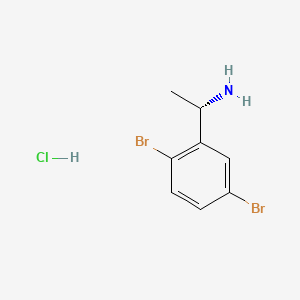
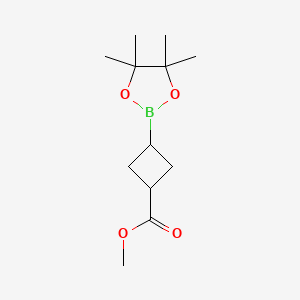
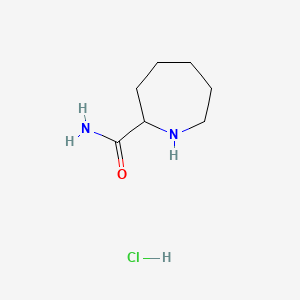
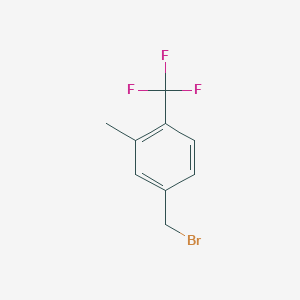
![N-methylspiro[5.5]undecan-3-amine](/img/structure/B13454177.png)
![1-[(4-methoxyphenyl)methyl]-N-[(1r,4r)-4-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}cyclohexyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13454181.png)
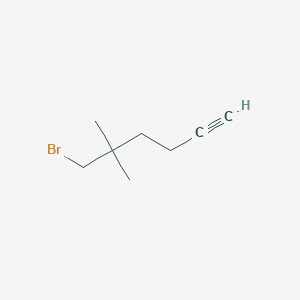
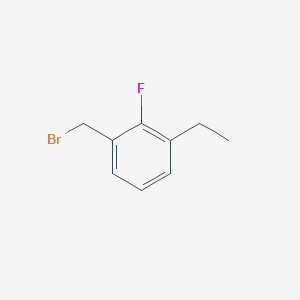
![6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13454196.png)
